molecular formula C20H21N3O3 B2720272 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine CAS No. 1252863-93-6

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine

Cat. No.: B2720272
CAS No.: 1252863-93-6
M. Wt: 351.406
InChI Key: CZJRXRYSJSRZRK-UHFFFAOYSA-N
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Description

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the morpholine ring is incorporated through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine include other oxadiazole derivatives and morpholine-containing compounds. Examples include:

  • 4-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole
  • 4-(4-(Methoxyphenyl)-1,2,4-oxadiazole
  • 4-(4-(Benzyloxy)phenyl)morpholine

Uniqueness

What sets this compound apart is the combination of the oxadiazole ring and the morpholine ring, which can impart unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structural features include:

  • A morpholine ring, which is known for its ability to enhance solubility and bioavailability.
  • An oxadiazole moiety that contributes to its biological activity by acting as a pharmacophore.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor of key enzymes involved in neurodegenerative diseases and cancer.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds with similar structures exhibit significant inhibitory effects on MAO-A and MAO-B. For instance:

  • Selectivity : Some derivatives showed selective inhibition towards MAO-B with IC50 values in the low micromolar range (e.g., 0.062 µM for a related compound) .
  • Mechanism : The inhibition pattern was found to be competitive, suggesting that these compounds may effectively compete with substrates at the active site of the enzyme .

2. Antioxidant Activity

The compound's potential antioxidant properties were assessed using various assays:

  • ORAC Assay : The antioxidant capacity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay. Compounds structurally related to this compound demonstrated significant radical scavenging activity .

3. Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective benefits:

  • Cell Viability Assays : Evaluations using neuroblastoma cell lines indicated that the compound could protect against oxidative stress-induced cell death .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Mechanism
MAO-B Inhibition3h (related structure)0.062Competitive inhibition
Antioxidant ActivityVarious derivativesORAC = 2.27Radical scavenging
NeuroprotectionNeuroblastoma cellsN/AProtection against oxidative stress

Properties

IUPAC Name

4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-4-16(5-3-1)15-25-18-8-6-17(7-9-18)20-21-19(26-22-20)14-23-10-12-24-13-11-23/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJRXRYSJSRZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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